molecular formula C18H15F3N6S B10932600 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B10932600
M. Wt: 404.4 g/mol
InChI Key: OYLGNRJCEFSSKH-UHFFFAOYSA-N
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Description

2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole and pyrimidine rings, followed by their coupling with the cyclopenta[b]thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
  • 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(methyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Uniqueness

The uniqueness of 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15F3N6S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C18H15F3N6S/c1-9-12(8-23-27(9)2)13-6-15(18(19,20)21)25-17(24-13)26-16-11(7-22)10-4-3-5-14(10)28-16/h6,8H,3-5H2,1-2H3,(H,24,25,26)

InChI Key

OYLGNRJCEFSSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC(=N2)NC3=C(C4=C(S3)CCC4)C#N)C(F)(F)F

Origin of Product

United States

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